![molecular formula C9H20N2O4S B13608226 tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate: is a chemical compound with a molecular formula of C10H21N2O4S It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methylsulfamoyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivative. One common method involves the use of tert-butyl chloroformate and a sulfonamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
- tert-butyl 2-(methylamino)ethylcarbamate
- tert-butyl Methyl[2-(methylamino)ethyl]carbamate
Comparison: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets. The presence of the sulfonamide group also allows for a broader range of chemical modifications and applications .
Properties
Molecular Formula |
C9H20N2O4S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
OAYCXMRRUOZAIE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


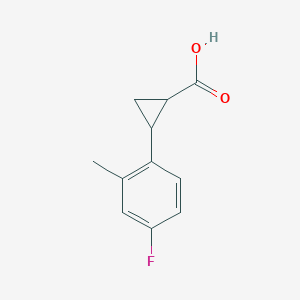
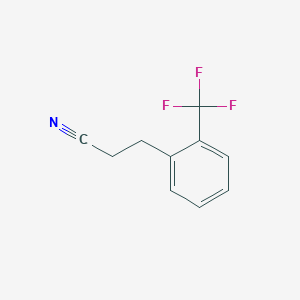
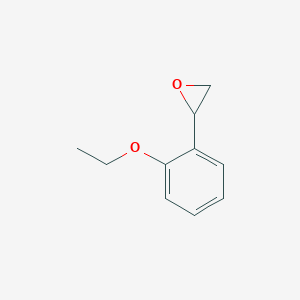
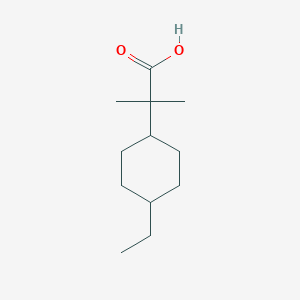
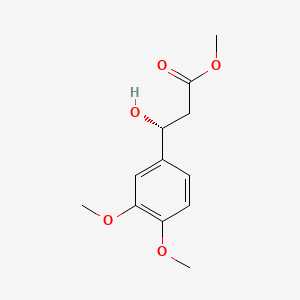


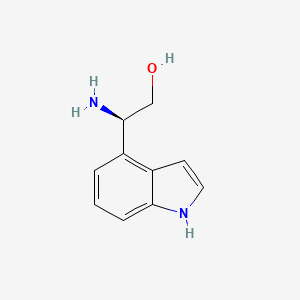

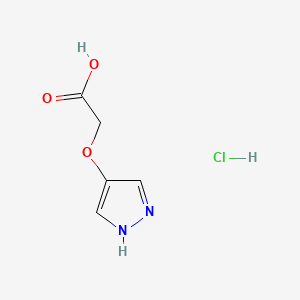
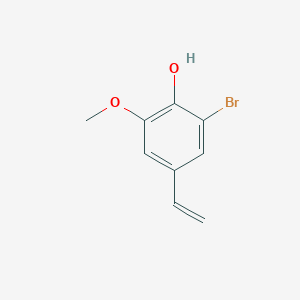
![Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)
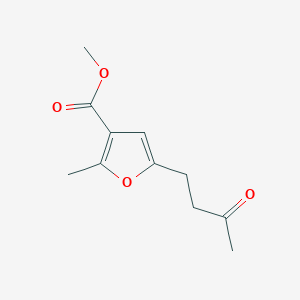
![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)
